molecular formula C6H7BrN2O B3001497 5-Bromo-1-ethylpyrazin-2(1H)-one CAS No. 1935548-91-6

5-Bromo-1-ethylpyrazin-2(1H)-one

Cat. No.: B3001497
CAS No.: 1935548-91-6
M. Wt: 203.039
InChI Key: STDDBHCXNWZZOU-UHFFFAOYSA-N
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Description

5-Bromo-1-ethylpyrazin-2(1H)-one is a brominated heterocyclic compound featuring a pyrazine ring substituted with an ethyl group at the N1 position and a bromine atom at C3. The ethyl substituent enhances lipophilicity, which may improve membrane permeability compared to smaller alkyl groups like methyl .

Properties

IUPAC Name

5-bromo-1-ethylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)8-3-6(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDDBHCXNWZZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethylpyrazin-2(1H)-one typically involves the bromination of 1-ethylpyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazines, while oxidation and reduction reactions can yield different oxidation states and reduced forms of the compound.

Scientific Research Applications

5-Bromo-1-ethylpyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethyl group in the compound’s structure play a crucial role in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Core Heterocycle Substituents Molecular Weight Key Properties/Applications Reference
5-Bromo-1-ethylpyrazin-2(1H)-one Pyrazine 1-Ethyl, 5-Bromo Not Reported Base structure for drug design
5-Bromo-1-ethylpyridin-2(1H)-one Pyridine 1-Ethyl, 5-Bromo ~215 (estimated) Higher aromaticity; reduced polarity
5-Bromo-1-isopropylpyridin-2(1H)-one Pyridine 1-Isopropyl, 5-Bromo 216.08 Increased steric bulk; lower solubility
5-Bromo-1-methylpyrimidin-2(1H)-one Pyrimidine 1-Methyl, 5-Bromo 189.01 Smaller substituent; higher reactivity
5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one Imidazopyrazine Fused imidazole-pyrazine 215.01 Enhanced planarity; potential kinase inhibition
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one Pyridine 3-Hydroxymethyl, 5-Bromo 204.02 Polar group improves water solubility

Notes:

  • Pyrazine vs. Pyridine/Pyrimidine : Pyrazine’s two nitrogen atoms increase electron-deficient character, making it more reactive in electrophilic substitutions compared to pyridine (one N) or pyrimidine (two Ns in meta positions) .
  • Substituent Effects : Ethyl groups balance lipophilicity and steric hindrance, whereas isopropyl groups reduce solubility but enhance metabolic stability. Hydroxymethyl groups (e.g., ) introduce polarity, favoring aqueous environments.

Spectroscopic Data Trends

While direct NMR data for the target compound is unavailable, analogs suggest:

  • 1H NMR : Ethyl groups typically show triplet signals (CH2) at ~1.2–1.5 ppm (CH3) and ~3.5–4.0 ppm (N-CH2), influenced by ring electron-withdrawing effects .

  • 13C NMR : Pyrazine carbons adjacent to bromine resonate downfield (~150–160 ppm), as observed in brominated pyridines (e.g., ).

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